molecular formula C12H17N B3225551 3-(3,5-Dimethylphenyl)pyrrolidine CAS No. 1249952-00-8

3-(3,5-Dimethylphenyl)pyrrolidine

Cat. No.: B3225551
CAS No.: 1249952-00-8
M. Wt: 175.27
InChI Key: WTMVNGMGSPDKIQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzylamine with a suitable pyrrolidine precursor under specific conditions. For instance, the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to form the desired product . This reaction typically requires a palladium catalyst, a base, and a boronic acid derivative of the 3,5-dimethylphenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring of the 3,5-dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3,5-Dimethylphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring and aromatic substituents allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the aromatic substituent.

    3-(4-Methylphenyl)pyrrolidine: A similar compound with a single methyl group on the aromatic ring.

    3-(3,5-Dichlorophenyl)pyrrolidine: A compound with chlorine substituents instead of methyl groups.

Uniqueness

3-(3,5-Dimethylphenyl)pyrrolidine is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s binding affinity and selectivity for various molecular targets, making it a valuable scaffold for the development of new chemical entities.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-10(2)7-12(6-9)11-3-4-13-8-11/h5-7,11,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMVNGMGSPDKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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